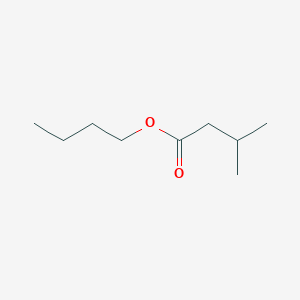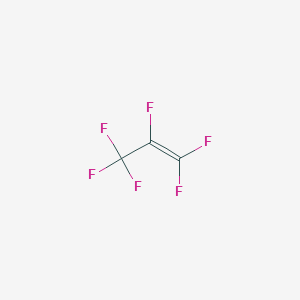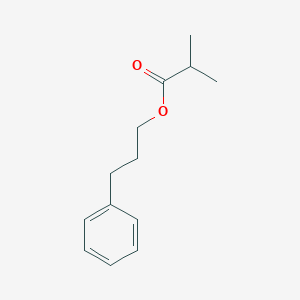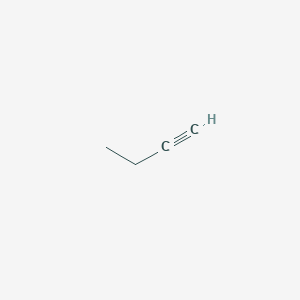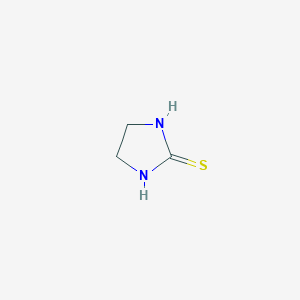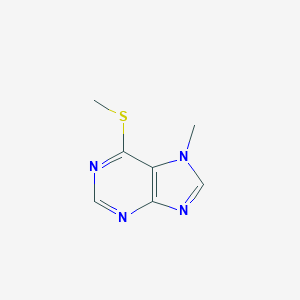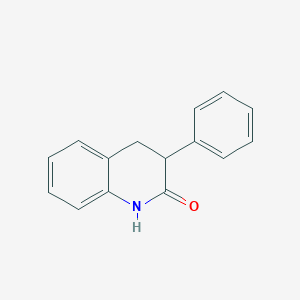
3-苯基-3,4-二氢喹啉-2(1H)-酮
描述
3-Phenyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative, a class of compounds known for their varied biological activities and chemical properties. The interest in these compounds has led to the exploration of their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through various methods. One approach involves the aqueous phase supramolecular synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives under neutral conditions, mediated by β-cyclodextrin, showcasing high yields and the possibility of catalyst recovery (Ramesh et al., 2012). Another method utilizes selenium-catalyzed carbonylative synthesis with TFBen as the CO source, avoiding the use of toxic CO gas and achieving moderate to excellent yields (Zhou et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies have provided insight into the molecular structure of these compounds. For example, the structure of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has been elucidated, revealing its crystallization in a monoclinic system (Quintana et al., 2016).
Chemical Reactions and Properties
Various chemical reactions and properties of 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives have been explored. One study focuses on the antibacterial activity of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, highlighting the enhancement of antimicrobial activity through the incorporation of the 3-arylideneamino substituent (Nanda et al., 2007).
Physical Properties Analysis
The physical properties of these compounds can be characterized using techniques such as Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. For example, the crystal structure and molecular geometry of novel quinolinone derivatives have been determined using X-ray crystallography and density functional theory, providing detailed insights into their physical characteristics (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives are diverse, with studies exploring their potential as anticancer and fluorescence agents. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl in position 2 and variously substituted carboxamide group in position 5 has been described, demonstrating interesting cytotoxic activity towards various cancer and non-malignant cell lines (Funk et al., 2015).
科学研究应用
合成与结构表征:合成了一种 3,4-二氢喹啉-2(1H)-酮的衍生物,4-苯基-6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮,并使用包括 X 射线衍射在内的各种技术对其进行了表征。该化合物结晶为单斜晶系,该研究提供了详细的晶体学数据 (Quintana 等,2016)。
抗肿瘤活性:3-苯基-N-苄基-3,4-二氢喹啉-2(1H)-酮对不同的人类肿瘤细胞系显示出有效的体外抗肿瘤活性。这表明其在癌症治疗中的潜力 (Cheon 等,1999)。
抗自由基特性:3,4-二氢喹啉-2(1H)-酮的衍生物表现出显着的抗自由基活性。研究发现,丁香醛的衍生物表现出最高的抗自由基活性,表明它们具有作为抗氧化剂的潜力 (Mieriņa 等,2014)。
绿色化学方法:苯基-2,3-二氢喹唑啉-4(1H)-酮衍生物是在中性条件下在水中合成的,突出了生产这些化合物的环保方法 (Ramesh 等,2012)。
卤代衍生物的结构解析:对卤代二氢喹啉结构解析的研究提供了卤原子对分子构象影响的见解,这对于开发具有所需生物学特性的新材料非常重要 (Vaz 等,2020)。
生物学和药理学意义:3,4-二氢喹啉-2(1H)-酮具有潜在的生物学和药理学意义,对映体纯的衍生物被用于合成有价值的分子,如抗癌药物 (Harmata 和 Hong,2007)。
级联羰基化合成:开发了一种钯催化的级联自由基环化和羰基化方法来构建 3,4-二氢喹啉-2(1H)-酮骨架,显示了该化合物在化学合成中的多功能性 (Wang 等,2022)。
属性
IUPAC Name |
3-phenyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSEVPKWYDXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550811 | |
| Record name | 3-Phenyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1022-66-8 | |
| Record name | 3-Phenyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



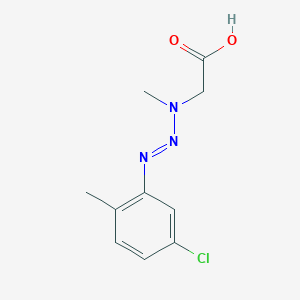
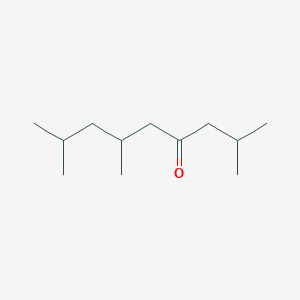
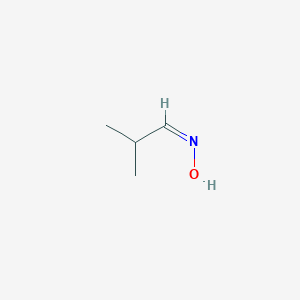
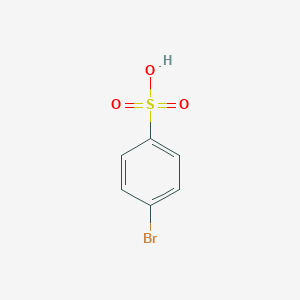
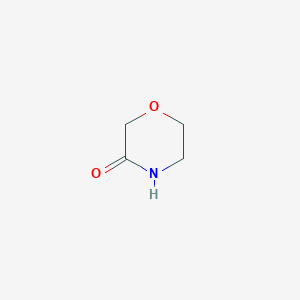
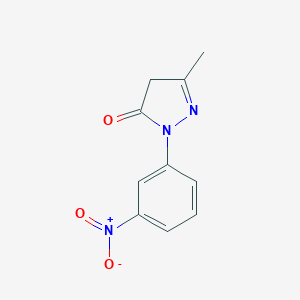
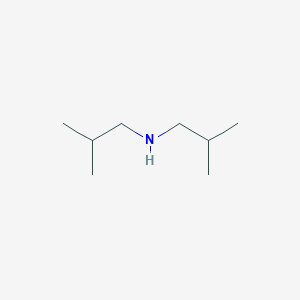
![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
